molecular formula C11H10N4O B11074881 6,7-dimethyl-1,3-dihydro-2H-imidazo[4,5-g]quinoxalin-2-one

6,7-dimethyl-1,3-dihydro-2H-imidazo[4,5-g]quinoxalin-2-one

Cat. No.: B11074881
M. Wt: 214.22 g/mol
InChI Key: IBRFLVYXXLVBRO-UHFFFAOYSA-N
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Description

6,7-dimethyl-1,3-dihydro-2H-imidazo[4,5-g]quinoxalin-2-one is a heterocyclic compound that belongs to the class of imidazoquinoxalines This compound is characterized by its fused ring structure, which includes an imidazole ring and a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-1,3-dihydro-2H-imidazo[4,5-g]quinoxalin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with a suitable diketone or aldehyde in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate cyclization and formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-1,3-dihydro-2H-imidazo[4,5-g]quinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazoquinoxalines, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-dimethyl-1,3-dihydro-2H-imidazo[4,5-g]quinoxalin-2-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-dimethyl-1,3-dihydro-2H-imidazo[4,5-g]quinoxalin-2-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

6,7-dimethyl-1,3-dihydroimidazo[4,5-g]quinoxalin-2-one

InChI

InChI=1S/C11H10N4O/c1-5-6(2)13-8-4-10-9(3-7(8)12-5)14-11(16)15-10/h3-4H,1-2H3,(H2,14,15,16)

InChI Key

IBRFLVYXXLVBRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C3C(=CC2=N1)NC(=O)N3)C

Origin of Product

United States

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